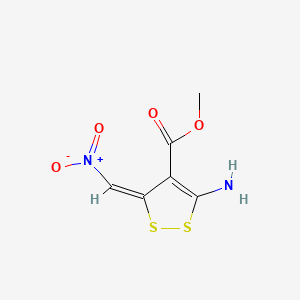

Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate

Descripción

Propiedades

Número CAS |

78649-93-1 |

|---|---|

Fórmula molecular |

C6H6N2O4S2 |

Peso molecular |

234.3 g/mol |

Nombre IUPAC |

methyl (5E)-3-amino-5-(nitromethylidene)dithiole-4-carboxylate |

InChI |

InChI=1S/C6H6N2O4S2/c1-12-6(9)4-3(2-8(10)11)13-14-5(4)7/h2H,7H2,1H3/b3-2+ |

Clave InChI |

IAWCIGLAQKOOTG-NSCUHMNNSA-N |

SMILES isomérico |

COC(=O)C\1=C(SS/C1=C/[N+](=O)[O-])N |

SMILES canónico |

COC(=O)C1=C(SSC1=C[N+](=O)[O-])N |

Origen del producto |

United States |

Métodos De Preparación

Condensation via Wittig-Type Reactions and Related Approaches

A common approach to synthesize related 1,2-dithiole derivatives involves Wittig-type condensations of 1,3-dithiole-2-ylidenepiperidinium salts with phosphonate esters under anhydrous conditions and low temperatures. This method allows the formation of nitro-substituted dithiole rings with good yields (around 60-70%) after chromatographic purification. Subsequent reduction or substitution steps introduce amino groups or other functionalities.

Reaction of 1,2-Dithiolium Salts with Methyl(ene) Carbonyl Compounds

Another versatile synthetic scheme uses 1,2-dithiolium salts bearing leaving groups (e.g., methylthio, chloro) at the 3-position. These salts undergo condensation with methyl(ene) carbonyl or thiocarbonyl compounds, followed by elimination of the leaving group to form the 1,2-dithiole ring system with the desired substituents. This method is adaptable for introducing nitromethylene groups by selecting appropriate nitro-substituted carbonyl precursors.

Use of 1,2-Dithiole-3-thiones and Sulfurization

Starting from 1,2-dithiole-3-thiones, reaction with sulfur or phosphorus pentasulfide under reflux conditions can yield trithiapentalenes or related dithiole derivatives. This sulfurization step is crucial for constructing the sulfur-rich heterocyclic core. The nitromethylene substituent can be introduced by subsequent functional group transformations on the ring system.

Reaction Conditions and Yields

Research Findings and Notes

- The nitromethylene group is typically introduced via condensation with nitro-substituted carbonyl compounds or through nitroalkylation of the dithiole ring precursors.

- Amino substitution at the 5-position can be achieved by nucleophilic substitution or reduction of nitro precursors.

- The 1,2-dithiole ring system is sensitive to reaction conditions; inert atmosphere and anhydrous solvents are often required to prevent decomposition.

- Purification is commonly done by column chromatography or recrystallization to achieve high purity.

- The synthetic routes are adaptable to introduce various substituents, allowing for structural diversification of the dithiole core.

Análisis De Reacciones Químicas

Tipos de reacciones

El 5-amino-3-(nitrometilen)-3H-1,2-ditiol-4-carboxilato de metilo experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo nitrometileno en un grupo amino.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como haluros de alquilo o cloruros de acilo en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas .

Aplicaciones Científicas De Investigación

El 5-amino-3-(nitrometilen)-3H-1,2-ditiol-4-carboxilato de metilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones enzimáticas y la unión a proteínas.

Industria: Se puede utilizar en la síntesis de materiales avanzados, como polímeros y nanomateriales.

Mecanismo De Acción

El mecanismo de acción del 5-amino-3-(nitrometilen)-3H-1,2-ditiol-4-carboxilato de metilo implica su interacción con dianas moleculares como enzimas y receptores. El anillo de dithiole y el grupo nitrometileno del compuesto pueden formar enlaces covalentes con sitios nucleofílicos en las proteínas, lo que lleva a la inhibición o activación de la actividad enzimática. Además, el compuesto puede participar en reacciones redox, afectando las vías de estrés oxidativo celular .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Nitromethylene-Containing Compounds: Nithiazine

Nithiazine (tetrahydro-2-(nitromethylene)-2H-1,3-thiazine) shares the nitromethylene functional group with the target compound . Key differences include:

- Ring System : Nithiazine has a six-membered thiazine ring (containing nitrogen and sulfur), while the target compound features a five-membered 1,2-dithiole ring (with two sulfur atoms).

- Biological Activity: Nithiazine is a precursor to neonicotinoid insecticides, acting as a nicotinic acetylcholine receptor agonist. The 1,2-dithiole ring in the target compound may alter bioactivity due to increased ring strain or sulfur-mediated redox properties.

| Property | Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate | Nithiazine |

|---|---|---|

| Ring System | 1,2-dithiole (5-membered, two S atoms) | Thiazine (6-membered, 1 S, 1 N) |

| Functional Groups | Nitromethylene, amino, ester | Nitromethylene, cyclic amine |

| Known Applications | Insufficient data | Insecticide precursor |

Pyrazole Carboxamide Derivatives ()

While structurally distinct, pyrazole derivatives (e.g., compounds 3a–3p in ) provide insights into substituent effects on stability and reactivity:

- Substituent Influence: Chloro, phenyl, and cyano groups in pyrazole derivatives enhance crystallinity (e.g., melting points ranging from 123–183°C) and influence yields (62–71%) . The target compound’s amino and nitromethylene groups may similarly impact solubility or thermal stability.

- Synthetic Methods : Coupling reagents like EDCI/HOBt in DMF (used for pyrazole carboxamides) could hypothetically apply to the target compound’s synthesis, though its dithiole ring may require specialized conditions .

Limitations of Available Evidence

The provided evidence lacks direct data on Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate. Comparisons are inferred from:

Pyrazole Derivatives (): Illustrates substituent and synthetic trends but diverges in core structure.

Actividad Biológica

Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate is a sulfur-containing organic compound notable for its unique dithiole structure, which includes a methyl ester functional group and both nitro and amino substituents. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate is , with a molecular weight of approximately 234.25 g/mol. The structural features that contribute to its biological activity include:

- Dithiole Ring : A five-membered ring containing two sulfur atoms, known for its reactivity.

- Amino Group : Positioned at the 5-position, which may influence interactions with biological macromolecules.

- Nitromethylene Group : Located at the 3-position, potentially enhancing electrophilic properties.

Antimicrobial Properties

Preliminary studies indicate that methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate exhibits antimicrobial activity against various bacterial strains. The presence of the nitro group is believed to enhance its ability to disrupt microbial cell functions.

Anticancer Activity

Research has suggested that compounds similar to methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate may possess anticancer properties. For example, studies have shown that dithiole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

The compound's interaction with enzymes is an area of significant interest. It is hypothesized that methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate may act as an inhibitor for specific enzymes involved in metabolic pathways. This potential mechanism could lead to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

In a study published in a peer-reviewed journal, methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate was tested against several cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound may activate intrinsic apoptotic pathways. Further mechanistic studies are needed to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (5Z)-3-amino-5-(nitromethylidene)dithiole-4-carboxylate | C6H6N2O4S2 | Different substitution at position 5 |

| Methyl (3Z)-5-amino-3-(nitromethylidene)-3H-1,2-dithiole-4-carboxylate | C6H6N2O4S2 | Variation in stereochemistry affecting reactivity |

| Methyl 5-amino-3-thioxo-1,2-dithiolone-4-carboxylate | C6H6N2O4S2 | Lacks nitro group but retains dithiole structure |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate, and how can reaction yields be improved?

- Methodology : Use stepwise protocols involving nitromethylene functionalization and dithiole ring closure. For example, coupling nitromethane derivatives with dithiole precursors under reflux conditions (1,4-dioxane, triethylamine) can improve yields . Monitor reaction progress via TLC or HPLC, and optimize stoichiometric ratios (e.g., 1:1.2 molar ratios for nitromethylene precursors) to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodology : Combine -/-NMR to confirm substituent positions (e.g., nitromethylene vs. carboxylate groups). IR spectroscopy identifies key functional groups (C=O stretch at ~1700 cm, NO symmetric/asymmetric stretches). High-resolution mass spectrometry (HRMS) validates molecular formula, while UV-Vis spectroscopy assesses conjugation effects in the dithiole ring .

Q. How should researchers handle stability and storage conditions for this compound?

- Methodology : Store at -20°C under inert gas (argon) due to potential nitro group reactivity. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability. Use HPLC to quantify degradation products (e.g., nitro-reduction byproducts) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) with controls for nitroreductase activity. Use isoform-specific enzyme inhibitors (e.g., dicoumarol for NQO1) to isolate mechanisms. Statistical meta-analysis of existing data can identify confounding variables (e.g., solvent effects in DMSO vs. ethanol) .

Q. How can computational modeling predict the reactivity of the nitromethylene group in novel reactions?

- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Simulate nucleophilic attack pathways (e.g., Michael addition) using Gaussian or ORCA software. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .

Q. What separation technologies are optimal for purifying this compound from complex reaction mixtures?

- Methodology : Use preparative HPLC with a C18 column (ACN/water gradient) or membrane filtration (10 kDa MWCO) to remove polymeric byproducts. Compare retention times with structurally analogous compounds (e.g., ethyl 2-amino-thieno[2,3-c]pyridine derivatives) for method validation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodology : Cross-validate purity via elemental analysis and DSC (differential scanning calorimetry). Reproduce synthesis under standardized conditions (e.g., anhydrous solvents, controlled humidity). Compare with reference data for methyl esters of similar heterocycles (e.g., pyrazole-4-carboxylates) to identify polymorphic variations .

Theoretical and Mechanistic Frameworks

Q. What conceptual frameworks explain the dual reactivity of the nitromethylene and dithiole moieties?

- Methodology : Apply frontier molecular orbital theory to predict electrophilic/nucleophilic sites. Use X-ray crystallography to correlate molecular geometry (e.g., dihedral angles) with reactivity. Reference studies on nitroalkene cycloadditions or dithiole radical intermediates .

Safety and Handling

Q. What precautions are critical for handling this compound in bioassays?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.